Methyl 3-Methoxyphenylacetate
Overview
Description
Methyl 3-Methoxyphenylacetate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the synthesis of various chemical products. This compound is known for its applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Methoxyphenylacetate can be synthesized through the esterification of 3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid.
Industrial Production Methods: In industrial settings, the production of methyl 2-(3-methoxyphenyl)acetate often involves continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: 3-methoxyphenylacetic acid.
Reduction: 3-methoxyphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Methoxyphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors, influencing various biochemical pathways and physiological responses .
Comparison with Similar Compounds
- Methyl 2-(4-methoxyphenyl)acetate
- Methyl 2-(2-methoxyphenyl)acetate
- Ethyl 2-(3-methoxyphenyl)acetate
Comparison: Methyl 3-Methoxyphenylacetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .
Properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIOYCZTJRBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334084 | |
Record name | methyl 2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18927-05-4 | |
Record name | methyl 2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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